molecular formula C12H24N2O3 B1380777 tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate CAS No. 1784022-94-1

tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate

Cat. No. B1380777
CAS RN: 1784022-94-1
M. Wt: 244.33 g/mol
InChI Key: GOTNKKDJDLFKAL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(aminomethyl)-3-hydroxy-1-azepanecarboxylate” is a chemical compound. It has a molecular weight of 202.25 . It is a white to yellow solid . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Structural Studies

  • tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, is synthesized via an intramolecular lactonization reaction and characterized by NMR and mass spectrometry. Its crystal structure is determined by X-ray diffraction analysis (Moriguchi et al., 2014).
  • In a similar vein, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized and characterized, with one of its compounds analyzed through X-ray crystallographic analysis (Çolak et al., 2021).

Chemical Synthesis Processes

  • A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, is established for multikilogram production, showcasing the application in medicinal chemistry (Gomi et al., 2012).
  • An efficient, scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is described, indicating its significance in the synthesis of complex molecules (Maton et al., 2010).

Novel Compounds and Applications

  • tert-Butyl aminocarbonate, a new acylating reagent for amines, is prepared, indicating its potential application in organic synthesis and pharmaceuticals (Harris & Wilson, 2009).
  • The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, highlights its application in the synthesis of complex organic molecules (Jähnisch, 1997).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The recommended precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-4-6-12(16,8-13)9-14/h16H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTNKKDJDLFKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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